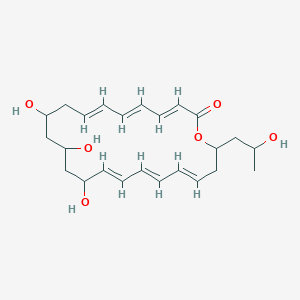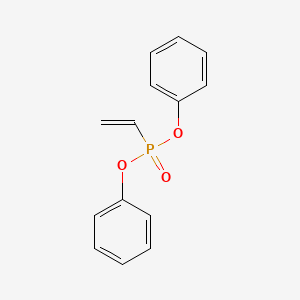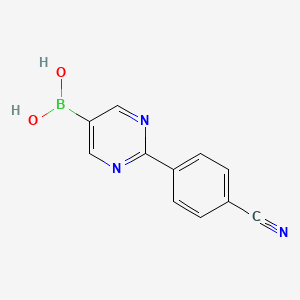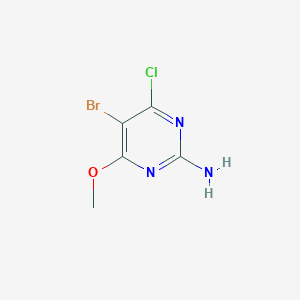![molecular formula C27H30FNO6 B14089440 1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089440.png)
1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, substituted with various functional groups such as diethoxyphenyl, fluoro, and propan-2-yloxypropyl. These structural features contribute to its potential bioactivity and make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different bioactivities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Wissenschaftliche Forschungsanwendungen
1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s bioactivity makes it a candidate for studying its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Diethoxyphenyl)-7-fluoro-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar core structure but different substituents, leading to distinct bioactivities.
1-(3,4-Dimethoxyphenyl)-2-propyn-1-ol: Another related compound with a different substitution pattern, which may result in different chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential bioactivity
Eigenschaften
Molekularformel |
C27H30FNO6 |
|---|---|
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
1-(3,4-diethoxyphenyl)-7-fluoro-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30FNO6/c1-5-32-21-10-8-17(14-22(21)33-6-2)24-23-25(30)19-15-18(28)9-11-20(19)35-26(23)27(31)29(24)12-7-13-34-16(3)4/h8-11,14-16,24H,5-7,12-13H2,1-4H3 |
InChI-Schlüssel |
VGLKRAPRABFWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)OC4=C(C3=O)C=C(C=C4)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl[(dibutylamino)trisulfanyl]methylcarbamate](/img/structure/B14089358.png)

![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B14089361.png)


![N'-[(1Z)-1-(naphthalen-2-yl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B14089385.png)
![1-(4-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089392.png)
![5-(4-Tert-butylphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B14089429.png)
![(4-{[(5-Hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone](/img/structure/B14089434.png)



![2-(4-hydroxyphthalazin-1-yl)-N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14089461.png)

